![molecular formula C11H12BrN3O2 B2684139 Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate CAS No. 1216303-02-4](/img/structure/B2684139.png)

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

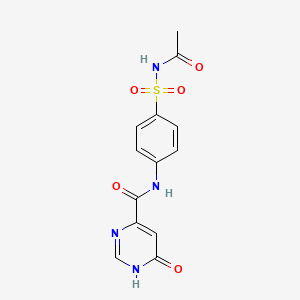

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate is used in organic syntheses and as pharmaceutical intermediates . It is a compound that belongs to the class of imidazo[1,2-a]pyridines .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . Another method involves a chemodivergent reaction from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis

The molecular structure of Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate is represented by the InChI code:1S/C11H11BrN2O2/c1-2-16-11(15)5-9-6-13-10-4-3-8(12)7-14(9)10/h3-4,6-7H,2,5H2,1H3 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate include the condensation of 2-aminopyridines with α-bromoketones . In a chemodivergent synthesis, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Applications De Recherche Scientifique

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

This compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free .

Formation of C–C bond

The compound plays a crucial role in the formation of C–C bond cleavage promoted by I2 and TBHP . This process is important in the synthesis of N-(pyridin-2-yl)amides .

One-pot tandem cyclization/bromination

3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added . The cyclization to form imidazopyridines is promoted by the further bromination .

Synthesis of versatile 3-bromoimidazopyridines

The compound can be used to synthesize versatile 3-bromoimidazopyridines, which can be further transferred to other skeletons .

Anti-fibrosis activity

Some derivatives of the compound have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . This suggests potential applications in the development of new anti-fibrotic drugs .

Inhibition of collagen expression

Compounds derived from “Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate” have been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates their potential use in treatments targeting fibrosis .

Mécanisme D'action

Target of Action

It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have significant biological and therapeutic value . They serve as pharmacophores for many molecules with varied medicinal applications .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The cyclization to form imidazopyridines is promoted by further bromination .

Biochemical Pathways

The synthesis of this compound involves a chemodivergent reaction, which could potentially affect various biochemical pathways .

Result of Action

The compound belongs to the class of imidazo[1,2-a]pyridines, which are known to have significant biological and therapeutic value .

Action Environment

The synthesis of this compound involves reactions under different conditions, suggesting that its action might be influenced by the environment .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2/c1-2-17-10(16)5-8-11(13)15-6-7(12)3-4-9(15)14-8/h3-4,6H,2,5,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDVTGHAIVYMTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N2C=C(C=CC2=N1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2684060.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,3-dimethylbutanamide](/img/structure/B2684062.png)

![6,7-dimethyl-3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2684064.png)

![methyl 4-({[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2684069.png)

![N-(2-(4-fluorophenoxy)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2684072.png)

![3-[(Thiophen-2-ylmethyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2684073.png)